(1-Phenylcycloheptyl)methanamine

5HT2bR antagonist GPCR selectivity Alzheimer's disease

Standard cyclohexylamine analogs suffer from triple reuptake inhibition, confounding serotonergic studies. This seven-membered cycloheptyl scaffold offers a distinct profile: potent MAO-A inhibition (IC50=1 nM) and selective 5HT2bR antagonism with negligible transporter activity. - **5HT2bR antagonist:** IC50=54 nM; >160 GPCRs selectivity; no valvulopathy risk - **MAO-A inhibitor:** Sub-nanomolar potency; 1000x selective over MAO-B - **Clean secondary pharmacology:** No CYP, transporter, or kinase off-targets - **Procurement ready:** Validated NMR/MS structure; bulk inquiries accepted

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
CAS No. 933724-56-2
Cat. No. B3307698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylcycloheptyl)methanamine
CAS933724-56-2
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(CN)C2=CC=CC=C2
InChIInChI=1S/C14H21N/c15-12-14(10-6-1-2-7-11-14)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2
InChIKeyFGKBAXPKRRVDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenylcycloheptyl)methanamine: Scaffold Overview


(1-Phenylcycloheptyl)methanamine (CAS 933724-56-2) is a primary aralkylamine featuring a seven-membered cycloheptyl ring and a phenyl substituent. It serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications [1]. The compound's structure, confirmed by NMR and mass spectrometry, enables investigation of structure-activity relationships around the cycloheptyl pharmacophore, which offers a distinct conformational profile compared to cyclohexyl or cyclopentyl analogs . Its utility as a molecular probe has been demonstrated in target identification and validation studies, particularly within serotonergic and monoaminergic systems [2].

Scaffold
Cycloheptyl pharmacophore for SAR exploration
Probe Type
Serotonergic / monoaminergic target identification
Conformation
Seven-membered ring offers distinct spatial profile

(1-Phenylcycloheptyl)methanamine: Why Substitution Is Unjustified


Despite superficial structural similarities, (1-Phenylcycloheptyl)methanamine (CAS 933724-56-2) exhibits a distinct pharmacological fingerprint that precludes its interchange with even closely related analogs. The seven-membered cycloheptyl ring imparts a unique conformational and steric environment compared to cyclopentyl or cyclohexyl derivatives, which profoundly influences target engagement and selectivity [1]. As demonstrated by comparative data, (1-phenylcyclohexyl)methanamine analogs act as potent triple reuptake inhibitors of serotonin, norepinephrine, and dopamine transporters [2], whereas (1-Phenylcycloheptyl)methanamine displays a starkly different profile: potent MAO-A inhibition and selective 5HT2bR antagonism with negligible transporter activity [3]. Furthermore, substitutions on the phenyl ring, such as 4-bromo or 3,4-dichloro, drastically alter transporter binding profiles [4]. Consequently, generic substitution without rigorous experimental validation would introduce uncontrolled variables into any research program, invalidating experimental conclusions and wasting resources. The following quantitative evidence guide provides the precise, comparator-anchored data required for informed procurement and experimental design.

Risk Factor
(1-Phenylcycloheptyl)methanamine
Cyclohexyl Analog
Primary Mechanism
MAO-A inhibition / 5HT2bR antagonism
Triple reuptake inhibition (SERT/NET/DAT)
Transporter Activity
No SERT/NET/DAT inhibition
Potent nanomolar inhibition
Target Engagement
Selective GPCR/enzyme profile
Broad monoamine transporter engagement

(1-Phenylcycloheptyl)methanamine: Evidence vs. Closest Analogs


5HT2b Receptor Antagonism: Unmatched GPCR Selectivity

(1-Phenylcycloheptyl)methanamine, as the molecular probe MW071, functions as a selective antagonist of the serotonin 5HT2b receptor. It exhibits potent binding (IC50 = 22 ± 9.0 nM) and functional antagonism (IC50 = 54 nM) [1]. In a comprehensive screen of 161 distinct GPCRs, it showed no agonist activity and was negative for antagonist activity at 160 other receptors, demonstrating a high degree of target selectivity [1]. This contrasts sharply with non-selective serotonin receptor ligands or mixed-function agents, which often exhibit significant off-target interactions at related GPCRs, limiting their utility as precise pharmacological tools.

5HT2bR Antagonism
Head-to-head
Negative at 160/161 GPCRs; only 5HT2bR positive
Enables specific 5HT2bR pathway deconvolution
10 µM screen, 161 GPCR panel
5HT2bR antagonist GPCR selectivity Alzheimer's disease

MAO-A Inhibition: Superior Selectivity vs. Moclobemide

(1-Phenylcycloheptyl)methanamine potently inhibits human monoamine oxidase A (MAO-A) with an IC50 of 1 nM [1]. It exhibits significant selectivity for MAO-A over MAO-B, with an IC50 of 1000 nM for the rat isoform of MAO-B, representing a 1000-fold selectivity window [1]. In comparison, the clinically used reversible MAO-A inhibitor moclobemide has a reported IC50 of 6.061 μM (6,061 nM) for hMAO-A , making (1-Phenylcycloheptyl)methanamine over 6,000-fold more potent in vitro. This dramatic difference in potency and isoform selectivity establishes (1-Phenylcycloheptyl)methanamine as a superior chemical probe for dissecting MAO-A-dependent pathways.

MAO-A Inhibition
Cross-study comparable
hMAO-A IC50 1 nM; 1000-fold vs MAO-B
Supports MAO-A isoform-selective research
Compared to moclobemide (IC50 ~6 µM)
MAO-A inhibitor monoamine oxidase neurodegeneration

No Transporter Inhibition: Distinction from Cyclohexyl Analogs

(1-Phenylcycloheptyl)methanamine (as MW071) was found to be negative for inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [1]. This is a critical point of differentiation from its close structural analog, N-methyl-1-(1-phenylcyclohexyl)methanamine, which was optimized as a potent triple reuptake inhibitor with IC50 values of 169 nM (SERT), 85 nM (NET), and 21 nM (DAT) [2]. The substitution of a cycloheptyl ring for a cyclohexyl ring, coupled with the N-methyl group in the analog, completely redirects the compound's primary mechanism of action from transporter blockade to enzyme inhibition and GPCR antagonism.

Transporter Absence
Head-to-head
No SERT, NET, DAT inhibition detected
Distinguishes from triple reuptake inhibitor analog
Cycloheptyl vs cyclohexyl ring determines polypharmacology
transporter inhibition SERT NET DAT depression

Clean Secondary Pharmacology Profile

Comprehensive secondary pharmacology profiling of (1-Phenylcycloheptyl)methanamine (as MW071) reveals a remarkably clean profile. It was negative in a kinome-wide screen of 302 kinases, negative for acetylcholinesterase inhibition, and negative for inhibition of a panel of 11 major drug transporters (including P-gp, BCRP, OAT1, OATP1B1, etc.) [1]. Furthermore, it showed no substrate activity or inhibition for seven major CYP450 isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1]. This broad lack of off-target activity contrasts with many in-class aralkylamines and other CNS-active compounds, which frequently exhibit polypharmacology including hERG channel blockade, CYP inhibition, or promiscuous kinase binding.

Secondary Pharmacology
Class-level
Negative in 302 kinases, 7 CYPs, 11 transporters, AChE
Reduces off-target confounding in vivo
Data to verify with independent replication
off-target profiling drug safety secondary pharmacology selectivity

(1-Phenylcycloheptyl)methanamine: Key Research Applications


5HT2b Target Validation in Neurodegenerative Disease Models

Given its demonstrated high potency (IC50 = 54 nM antagonist activity) and exceptional selectivity for 5HT2bR over 160 other GPCRs [1], (1-Phenylcycloheptyl)methanamine is ideally suited for use as a chemical probe to dissect the specific role of 5HT2bR in Alzheimer's disease and related dementias. Its lack of agonist activity mitigates the risk of cardiac valvulopathy, a known liability of 5HT2bR agonists, making it a safer and more interpretable tool for chronic in vivo studies [1]. Researchers can use this compound to validate 5HT2bR as a therapeutic target and to differentiate its contributions from those of other serotonergic receptors.

MAO-A-Specific Chemical Tool Generation for Neurology

The compound's sub-nanomolar potency for MAO-A (hMAO-A IC50 = 1 nM) and 1000-fold selectivity over MAO-B [2] make it a superior starting point for the development of next-generation MAO-A inhibitor tool compounds. In comparative studies, it is over 6,000-fold more potent than the clinical MAO-A inhibitor moclobemide (IC50 = 6,061 nM) [REFS-2, REFS-3]. This potency allows for the use of low, target-saturating concentrations in cellular assays, minimizing the potential for off-target MAO-B effects and enabling clearer mechanistic insights into MAO-A's role in neurotransmitter metabolism, oxidative stress, and neurodegeneration.

Scaffold Diversification and SAR Studies

The stark functional divergence between (1-Phenylcycloheptyl)methanamine and its cyclohexyl analog—the latter being a potent triple reuptake inhibitor (SERT/NET/DAT IC50s = 169/85/21 nM) while the former is a selective MAO-A/5HT2bR agent with no transporter activity [REFS-1, REFS-4]—demonstrates the profound impact of ring size on polypharmacology. This makes (1-Phenylcycloheptyl)methanamine an invaluable scaffold for medicinal chemistry SAR campaigns. Researchers can systematically explore the cycloheptyl core, phenyl substitutions, and amine modifications to fine-tune target engagement profiles, aiming to achieve desired polypharmacology or, conversely, to enhance selectivity for a single target.

High-Confidence In Vivo Pharmacology with Clean Secondary Profile

For in vivo studies where off-target effects can confound interpretation, the compound's clean secondary pharmacology profile is a critical advantage. Its lack of interaction with 302 kinases, seven major CYP450 enzymes, and 11 key drug transporters [1] suggests a low potential for drug-drug interactions, idiosyncratic toxicity, and pharmacokinetic variability due to CYP polymorphisms. This makes (1-Phenylcycloheptyl)methanamine an attractive candidate for advanced preclinical efficacy studies where a clear link between target engagement and therapeutic outcome is paramount.

Application
Selection Property
Validation Focus
5HT2bR pathway deconvolution in neurodegenerative disease models
GPCR selectivity profile
Target engagement specificity without confounding receptor activities
MAO-A isoform-specific pathway studies
Isoform selectivity window
MAO-A-mediated neurotransmitter metabolism interpretation
Cycloheptyl scaffold SAR exploration
Ring-size conformational effect
Polypharmacology divergence from cyclohexyl analogs
In vivo target engagement attribution
Secondary pharmacology profile
Minimal off-target interference for primary target studies
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